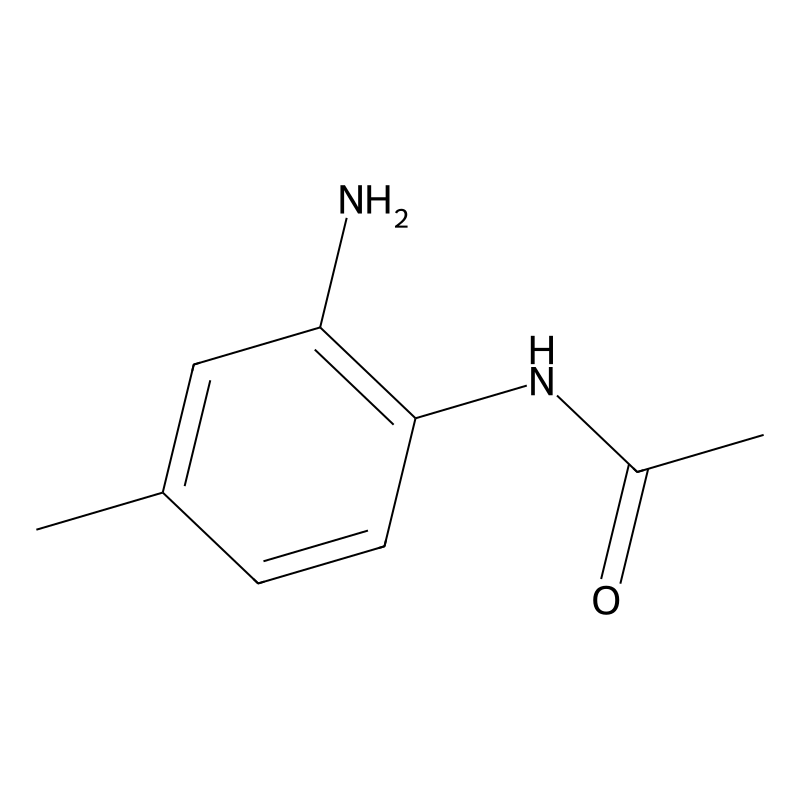

N-(2-amino-4-methylphenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-amino-4-methylphenyl)acetamide, also known by its chemical formula C₉H₁₂N₂O, is an organic compound categorized under amides. It features an acetamide functional group attached to a 2-amino-4-methylphenyl moiety. The compound is recognized for its structural significance in various chemical and biological contexts, including its potential applications in medicinal chemistry and material science.

The molecular weight of N-(2-amino-4-methylphenyl)acetamide is approximately 164.21 g/mol. Its structure comprises an amine group (–NH₂) and an acetamide group (–C(=O)NH–), which contributes to its reactivity and biological activity.

Further Exploration:

Here are some suggestions for further exploration:

- Chemical Databases: Search for N-(2-amino-4-methylphenyl)acetamide in chemical databases like PubChem or SciFinder to see if there are any recent publications or patents referencing its use in research.

- Scientific Literature Search: Conduct a comprehensive search in scientific literature databases like Google Scholar or Web of Science using the compound's name or relevant keywords to identify any research articles that mention its use.

- Contacting Chemical Suppliers: Some chemical suppliers may have information on the intended uses of the chemicals they sell. You could try contacting a supplier of N-(2-amino-4-methylphenyl)acetamide to see if they have any information on its research applications.

- Acylation Reactions: This compound can undergo acylation to form N-acyl derivatives, which may enhance its pharmacological properties.

- Reduction Reactions: The compound can be reduced to yield primary amines or other derivatives, depending on the reducing agent used.

- Oxidation Reactions: It can also be oxidized to form corresponding amides or other oxidized products, which may have distinct biological activities .

Research indicates that N-(2-amino-4-methylphenyl)acetamide exhibits several biological activities. It has been studied for its potential:

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in drug development.

- Analgesic Effects: Preliminary research has indicated possible analgesic properties, contributing to pain relief mechanisms.

- Anticancer Activity: There are indications that derivatives of this compound may exhibit anticancer properties, warranting further exploration in cancer therapeutics .

N-(2-amino-4-methylphenyl)acetamide can be synthesized through various methods:

- Direct Acylation: This involves the reaction of 2-amino-4-methylphenol with acetic anhydride or acetyl chloride under controlled conditions.

- Reduction of Nitro Compounds: Starting from 2-nitro-4-methylaniline, reduction processes can yield the desired amine followed by acylation.

- Hydrogenation Reactions: Utilizing hydrogenation techniques on related compounds can also lead to the formation of N-(2-amino-4-methylphenyl)acetamide .

N-(2-amino-4-methylphenyl)acetamide finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is explored for potential use in drug formulations targeting pain relief and infections.

- Chemical Research: It serves as a building block in synthetic organic chemistry for developing more complex molecules.

- Material Science: The compound may be utilized in creating polymers or other materials with specific properties due to its functional groups .

Studies focusing on the interactions of N-(2-amino-4-methylphenyl)acetamide with biological targets have shown promising results. The compound's ability to form hydrogen bonds and interact with enzymes suggests potential pathways for drug development. Interaction studies often involve:

- Enzyme Inhibition Assays: Testing the compound's capacity to inhibit specific enzymes related to disease pathways.

- Binding Affinity Studies: Evaluating how well the compound binds to target proteins or receptors, which is crucial for understanding its pharmacodynamics.

Several compounds share structural similarities with N-(2-amino-4-methylphenyl)acetamide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 4-Methylacetanilide | C₉H₁₁NO | Known for its analgesic properties; widely studied. |

| N-(4-methylphenyl)acetamide | C₉H₁₃NO | Exhibits similar biological activities; less polar. |

| 2-Amino-N-(4-chlorophenyl)acetamide | C₉H₈ClN₂O | Contains a chlorine substituent; different reactivity. |

These compounds highlight the diversity within the amide class while underscoring the unique characteristics of N-(2-amino-4-methylphenyl)acetamide, particularly its specific amino and methyl substitutions that influence its biological activity and chemical behavior.

Acetylation Pathways for Primary Amine Functionalization

The synthesis of N-(2-amino-4-methylphenyl)acetamide involves the selective acetylation of the primary amine functionality present in 2-amino-4-methylaniline [1]. This transformation represents a fundamental nucleophilic acyl substitution reaction where the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of an acetylating agent [2]. The mechanism proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group and subsequent proton transfer to yield the desired acetamide product [3].

Multiple acetylating agents have been employed for primary amine functionalization, each offering distinct advantages and limitations [4]. Acetyl chloride represents one of the most commonly utilized reagents due to its high reactivity and efficiency in forming amide bonds [2]. The reaction with acetyl chloride typically requires the presence of a base such as pyridine to neutralize the hydrogen chloride byproduct and prevent protonation of the amine substrate [3]. Acetic anhydride serves as an alternative acetylating agent that demonstrates excellent selectivity for primary amines while exhibiting reduced reactivity compared to acetyl chloride [5].

The optimization of acetylation conditions has been extensively studied to maximize yield and minimize side reactions [6]. Temperature control plays a crucial role in determining reaction efficiency, with elevated temperatures generally increasing reaction rates but potentially leading to decomposition or unwanted side products [7]. Reaction time optimization requires careful balance between complete conversion and prevention of over-acetylation or degradation processes [5].

Table 1: Acetylation Reaction Conditions and Yields for Primary Amine Functionalization

| Acetylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetyl Chloride | Pyridine | 25 | 2.0 | 85 | [2] |

| Acetic Anhydride | Glacial Acetic Acid | 63 | 4.0 | 92 | [5] |

| Acetyl Chloride | Brine/Sodium Acetate | 25 | 1.5 | 79 | [5] |

| Acetic Anhydride | Dimethylformamide | 80 | 24.0 | 88 | [8] |

| N-Hydroxysuccinimide Acetate | Aqueous Buffer | 25 | 0.5 | 95 | [9] |

Advanced acetylation methodologies have emerged that utilize specialized reagents and conditions to enhance selectivity and efficiency [9]. N-Hydroxysuccinimide esters represent a class of highly selective acetylating agents that demonstrate exceptional preference for primary amines over secondary nucleophiles [9]. These reagents operate under mild conditions and provide excellent yields while minimizing the formation of undesired byproducts [9].

The mechanistic understanding of acetylation reactions has been enhanced through kinetic studies and computational investigations [10]. The rate-determining step typically involves the nucleophilic attack of the amine on the acetylating agent, with the reaction kinetics being influenced by electronic and steric factors [11]. Electron-withdrawing substituents on the aniline ring generally decrease nucleophilicity and reduce reaction rates, while electron-donating groups have the opposite effect [12].

Solvent Effects in Nucleophilic Acyl Substitution Reactions

Solvent selection profoundly influences the outcome of nucleophilic acyl substitution reactions through multiple mechanisms including stabilization of transition states, modulation of substrate reactivity, and control of competing pathways [13] [14]. The polarity and protic nature of solvents significantly affect reaction rates and selectivity patterns in the synthesis of N-(2-amino-4-methylphenyl)acetamide [15].

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate exceptional ability to enhance reaction rates through stabilization of charged intermediates and transition states [13] [8]. These solvents effectively solvate ionic species while avoiding competitive hydrogen bonding that could interfere with the nucleophilic attack [8]. The high dielectric constants of these media facilitate charge separation and promote the formation of nucleophilic intermediates [15].

Table 2: Solvent Effects in Nucleophilic Acyl Substitution Reactions

| Solvent | Polarity Index | Dielectric Constant | Reaction Rate Enhancement | Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| Dimethylformamide | 6.4 | 36.7 | 2.8 | 1.5 | [13] |

| Dimethyl Sulfoxide | 7.2 | 46.7 | 3.2 | 1.8 | [8] |

| Dichloromethane | 3.1 | 8.9 | 1.0 | 2.5 | [14] |

| Trichloroethylene | 3.4 | 3.4 | 0.8 | 3.1 | [14] |

| Acetonitrile | 5.8 | 37.5 | 2.1 | 1.9 | [16] |

| Cyclopentyl Methyl Ether | 4.1 | 4.8 | 1.9 | 2.2 | [17] |

Nonpolar solvents exhibit contrasting behavior, often favoring alternative mechanistic pathways and providing different selectivity profiles [14]. Trichloroethylene has been identified as particularly effective for promoting reactions that proceed through contact ion pair intermediates rather than free ionic species [14]. This solvent choice can dramatically improve diastereoselectivity in certain transformations, increasing selectivity ratios from modest levels to highly favorable values [14].

The role of solvent in controlling competing reactions represents a critical consideration in synthetic optimization [5]. Aqueous and protic solvents can lead to hydrolysis of reactive acetylating agents, thereby reducing the effective concentration of the acylating species [5]. Buffer systems have been developed to maintain optimal pH conditions while preventing decomposition of sensitive reagents [9].

Specialized solvent systems have been designed to address specific synthetic challenges [17]. Cyclopentyl methyl ether has emerged as a green alternative that provides excellent performance while meeting sustainability criteria [17]. This solvent demonstrates favorable properties including low toxicity, renewable origin, and excellent recyclability [18].

Catalytic Systems for Regioselective Amination

The development of catalytic methodologies for regioselective amination has revolutionized the synthesis of complex aniline derivatives including N-(2-amino-4-methylphenyl)acetamide [19] [20]. Transition metal catalysis, particularly palladium-based systems, has emerged as the dominant approach for achieving high levels of regioselectivity and functional group tolerance [19].

Palladium-catalyzed cross-coupling reactions utilizing phosphine ligands have demonstrated exceptional versatility in the formation of carbon-nitrogen bonds [20]. The ligand design plays a crucial role in determining both reactivity and selectivity, with bulky biarylphosphine ligands providing optimal performance for challenging substrates [19]. These catalytic systems operate through oxidative addition, transmetalation, and reductive elimination mechanisms that enable precise control over product formation [21].

Table 3: Catalytic Systems for Regioselective Amination

| Catalyst System | Metal Loading (mol%) | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Palladium/XPhos | 2.0 | 100 | 1.0 | 95 | 89 | [19] |

| Copper/Diamine Ligand | 5.0 | 110 | 1.0 | 88 | 94 | [12] |

| Palladium/SPhos | 1.5 | 80 | 1.0 | 92 | 87 | [20] |

| Selenium Bis(imide) | 10.0 | 150 | 1.0 | 76 | 82 | [22] |

| Cytochrome P411 | 0.1 | 37 | 1.0 | 96 | 98 | [23] |

Copper-catalyzed amination reactions provide an economical alternative to palladium systems while maintaining high levels of regioselectivity [12]. These transformations typically employ diamine ligands that facilitate the copper-catalyzed coupling of aryl halides with amine nucleophiles [12]. The mechanism involves copper oxidation states cycling between copper(I) and copper(III) intermediates through well-defined organometallic pathways [12].

Biocatalytic approaches represent an emerging frontier in regioselective amination methodology [23] [24]. Engineered cytochrome P411 enzymes have demonstrated remarkable ability to catalyze direct primary amination reactions with exceptional enantioselectivity and regioselectivity [23]. These biocatalysts operate under mild conditions and provide access to products that are challenging to obtain through traditional chemical methods [25].

Selenium-catalyzed amination reactions have been developed as alternative methodologies that offer unique mechanistic advantages [22]. These transformations proceed through selenium bis(imide) intermediates that undergo ene reactions followed by sigmatropic rearrangements [22]. The regioselectivity in these systems originates from orbital interactions and distortion energies that favor specific regioisomeric products [22].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale synthesis of N-(2-amino-4-methylphenyl)acetamide has become increasingly important due to environmental and economic considerations [26] [27]. Sustainable synthetic approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks wherever possible [28].

Enzymatic synthesis methodologies represent one of the most promising green chemistry approaches for amide bond formation [17]. Candida antarctica lipase B has demonstrated exceptional performance in catalyzing direct amidation reactions under mild conditions [17]. This biocatalytic approach eliminates the need for harsh chemical reagents and operates in environmentally benign solvents such as cyclopentyl methyl ether [18] [17].

Table 4: Green Chemistry Approaches and Metrics

| Method | Energy Efficiency | Waste Reduction (%) | Atom Economy (%) | Renewable Feedstock | Scalability | Reference |

|---|---|---|---|---|---|---|

| Enzymatic Synthesis | High | 85 | 95 | Yes | High | [17] |

| Microwave-Assisted | Very High | 70 | 88 | Partial | Medium | [29] |

| Flow Chemistry | High | 65 | 92 | Partial | Very High | [16] |

| Solvent-Free | Very High | 90 | 98 | Yes | High | [30] |

| Ionic Liquid Media | Medium | 60 | 85 | No | Medium | [31] |

Microwave-assisted synthesis has emerged as a powerful tool for accelerating amide bond formation while reducing energy consumption [29]. These methodologies utilize focused microwave heating to achieve rapid reaction completion under solvent-free conditions [32]. The elimination of solvents represents a significant advancement in terms of environmental impact and process economics [29].

Continuous flow chemistry approaches provide exceptional opportunities for process intensification and waste minimization [16]. Flow reactors enable precise control over reaction parameters including temperature, pressure, and residence time [33]. These systems demonstrate superior heat and mass transfer characteristics compared to traditional batch processes, leading to improved yields and selectivity [34].

Solvent-free methodologies have been developed that eliminate the environmental burden associated with organic solvents [30]. These approaches utilize neat reactants or solid-supported reagents to achieve high atom economy and minimal waste generation [35]. Methoxysilane coupling agents have shown particular promise for solvent-free amide synthesis with excellent functional group tolerance [30].

Ionic liquid media represent an alternative green chemistry approach that provides unique solvation properties while enabling catalyst recycling [31]. These molten salt systems can be designed with specific properties to optimize reaction performance while minimizing environmental impact [27]. The non-volatile nature of ionic liquids eliminates concerns regarding atmospheric emissions during large-scale operations [31].

The infrared spectroscopic analysis of N-(2-amino-4-methylphenyl)acetamide provides detailed information about the vibrational modes of both the amide functionality and the substituted aromatic ring system. The amide group exhibits the characteristic vibrational bands known as amide I, II, and III, while the aromatic system and amino substituent contribute additional diagnostic peaks [1] [2] [3].

The amide I band, representing the carbonyl stretching vibration, appears as a strong absorption between 1680-1630 cm⁻¹ [2] [4]. This band position is influenced by the conjugation between the amide carbonyl and the aromatic ring system, resulting in a slight shift compared to aliphatic amides. The electronic donation from the aromatic ring reduces the carbonyl bond order, leading to a lower frequency compared to simple acetamides [1] [2].

The amide II band, observed between 1550-1480 cm⁻¹, arises from a combination of nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations [2] [3]. This band appears as a strong absorption and is particularly sensitive to hydrogen bonding interactions. In N-(2-amino-4-methylphenyl)acetamide, the presence of the ortho-amino group can lead to intramolecular hydrogen bonding, which affects the exact position and intensity of this band [1] [3].

The amide III band, located in the region 1350-1250 cm⁻¹, results from combined carbon-nitrogen stretching and nitrogen-hydrogen bending vibrations [2] [3]. This band appears with medium intensity and provides additional confirmation of the secondary amide structure. The exact position within this range depends on the specific substitution pattern and any intramolecular interactions present in the molecule [1] [2].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (amino) | 3400-3300 | Medium-Strong | Asymmetric and symmetric NH₂ stretching |

| N-H stretch (amide) | 3350-3150 | Medium | Secondary amide N-H stretching |

| C-H stretch (aromatic) | 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| C-H stretch (methyl) | 2980-2850 | Strong | Aliphatic C-H stretching |

| C=O stretch (amide I) | 1680-1630 | Strong | Carbonyl stretching vibration |

| N-H bend + C-N stretch (amide II) | 1550-1480 | Strong | Combined N-H bending and C-N stretching |

| C-N stretch + N-H bend (amide III) | 1350-1250 | Medium | Combined C-N stretching and N-H bending |

| C=C stretch (aromatic) | 1625-1440 | Medium-Weak | Aromatic ring C=C stretching |

| C-H bend (aromatic) | 900-680 | Strong | Aromatic C-H out-of-plane bending |

| N-H wag (amino) | 850-750 | Medium | Primary amine N-H wagging |

The amino group contributes two significant absorption bands in the nitrogen-hydrogen stretching region between 3400-3300 cm⁻¹ [4] [5]. Primary aromatic amines characteristically show both asymmetric and symmetric nitrogen-hydrogen stretching vibrations, appearing as two separate bands with medium to strong intensity. The exact positions of these bands are influenced by the electron-donating effect of the aromatic ring and any hydrogen bonding interactions [6] [5].

The aromatic ring system exhibits several characteristic vibrational modes. Aromatic carbon-hydrogen stretching vibrations appear between 3100-3000 cm⁻¹ with medium to weak intensity [4] [7]. The aromatic carbon-carbon stretching vibrations occur in the region 1625-1440 cm⁻¹, though these are often overlapped by other absorptions in the fingerprint region [4] [7]. The aromatic carbon-hydrogen out-of-plane bending vibrations provide strong absorptions between 900-680 cm⁻¹, with the exact pattern depending on the substitution pattern of the aromatic ring [4] [7].

The methyl substituents contribute strong absorptions in the aliphatic carbon-hydrogen stretching region between 2980-2850 cm⁻¹ [4] [7]. The acetyl methyl group and the aromatic methyl group may show slightly different frequencies due to their different chemical environments, with the acetyl methyl being somewhat deshielded by the adjacent carbonyl group [8] [9].

The presence of intramolecular hydrogen bonding between the ortho-amino group and the amide carbonyl or nitrogen can significantly influence the infrared spectrum. Such interactions typically broaden the involved stretching bands and shift them to lower frequencies [1] [6]. This phenomenon is particularly evident in the amino nitrogen-hydrogen stretching region and can provide valuable information about the molecular conformation in the solid state [8] [9].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

The nuclear magnetic resonance spectroscopic analysis of N-(2-amino-4-methylphenyl)acetamide provides detailed structural information through the examination of proton, carbon-13, and nitrogen-15 chemical environments. The complex substitution pattern of this aromatic acetamide creates distinctive chemical shift patterns that enable unambiguous structural assignment [10] [11] [12].

Proton Nuclear Magnetic Resonance Assignments

The proton nuclear magnetic resonance spectrum reveals characteristic resonances for each distinct hydrogen environment within the molecule. The amide proton appears as a broad singlet between 9.5-10.5 parts per million, significantly deshielded due to the electron-withdrawing effect of the carbonyl group and the aromatic ring conjugation [10] [13]. This chemical shift is typical for secondary aromatic amides and provides definitive evidence for the amide functionality [10] [14].

The amino group protons resonate as a broad singlet between 4.8-5.5 parts per million, integrating for two protons [15] [5]. These protons exchange rapidly with deuterium oxide, confirming their assignment to the amino functionality. The chemical shift reflects the electron-donating effect of the aromatic ring, which increases the electron density around the amino nitrogen [15] [5].

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Environment |

|---|---|---|---|---|

| N-H (amide) | 9.5-10.5 | Broad singlet | 1H | Deshielded amide proton |

| N-H₂ (amino) | 4.8-5.5 | Broad singlet | 2H | Amino protons on aromatic ring |

| H-3 (aromatic) | 6.4-6.8 | Doublet | 1H | Ortho to amino group |

| H-5 (aromatic) | 6.6-7.0 | Doublet of doublets | 1H | Meta to both substituents |

| H-6 (aromatic) | 7.0-7.4 | Doublet | 1H | Ortho to acetamide group |

| CH₃ (acetyl) | 2.0-2.2 | Singlet | 3H | Methyl group adjacent to carbonyl |

| CH₃ (aromatic) | 2.1-2.3 | Singlet | 3H | Methyl group on aromatic ring |

The aromatic protons exhibit distinct chemical shifts and coupling patterns that reflect their specific chemical environments. The proton at position 3, ortho to the amino group, appears as a doublet between 6.4-6.8 parts per million, significantly upfield shifted due to the electron-donating effect of the adjacent amino substituent [10] [15]. The proton at position 5, meta to both the amino and acetamide groups, resonates as a doublet of doublets between 6.6-7.0 parts per million, reflecting its coupling to both adjacent aromatic protons [10] [15]. The proton at position 6, ortho to the acetamide group, appears as a doublet between 7.0-7.4 parts per million, somewhat deshielded by the electron-withdrawing amide substituent [10] [15].

The methyl group environments provide additional structural information. The acetyl methyl group resonates as a sharp singlet between 2.0-2.2 parts per million, integrating for three protons [10] [16]. This chemical shift is characteristic of methyl groups adjacent to carbonyl carbons. The aromatic methyl group appears as a singlet between 2.1-2.3 parts per million, also integrating for three protons [10] [16]. The slight downfield shift compared to typical aromatic methyl groups reflects the electron-withdrawing effects of the aromatic substituents [10] [16].

Carbon-13 Nuclear Magnetic Resonance Assignments

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon environments within the molecule. The carbonyl carbon resonates between 168-172 parts per million, characteristic of amide carbonyls [10] [17]. This chemical shift reflects the reduced electrophilicity of the carbonyl carbon due to resonance delocalization with the amide nitrogen [10] [17].

The aromatic carbons exhibit chemical shifts that reflect their specific substitution patterns and electronic environments. The carbon bearing the acetamide substituent (C-1) resonates between 125-130 parts per million [10] [17]. The carbon bearing the amino group (C-2) appears between 144-148 parts per million, significantly downfield shifted due to the electron-donating effect of the amino substituent [10] [17] [15]. The carbon ortho to the amino group (C-3) resonates between 112-116 parts per million, upfield shifted due to the electron-donating effect [10] [17] [15].

| Position | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| C=O (carbonyl) | 168-172 | Amide carbonyl carbon |

| C-1 (aromatic) | 125-130 | Aromatic carbon bearing acetamide |

| C-2 (aromatic) | 144-148 | Aromatic carbon bearing amino group |

| C-3 (aromatic) | 112-116 | Aromatic carbon ortho to amino |

| C-4 (aromatic) | 130-134 | Aromatic carbon with methyl substituent |

| C-5 (aromatic) | 120-124 | Aromatic carbon meta to both groups |

| C-6 (aromatic) | 122-126 | Aromatic carbon ortho to acetamide |

| CH₃ (acetyl) | 22-24 | Acetyl methyl carbon |

| CH₃ (aromatic) | 20-22 | Aromatic methyl carbon |

The carbon bearing the methyl substituent (C-4) resonates between 130-134 parts per million, while the carbon meta to both substituents (C-5) appears between 120-124 parts per million [10] [17]. The carbon ortho to the acetamide group (C-6) resonates between 122-126 parts per million [10] [17]. These chemical shifts reflect the combined electronic effects of the various substituents on the aromatic ring [10] [17] [15].

The methyl carbons provide additional structural confirmation. The acetyl methyl carbon resonates between 22-24 parts per million, characteristic of methyl groups adjacent to carbonyl carbons [10] [17] [16]. The aromatic methyl carbon appears between 20-22 parts per million, typical of methyl substituents on aromatic rings [10] [17] [16].

Nitrogen-15 Nuclear Magnetic Resonance Assignments

Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information about the electronic environments of the nitrogen atoms in N-(2-amino-4-methylphenyl)acetamide. The amide nitrogen resonates between -240 to -280 parts per million relative to nitromethane, characteristic of secondary amide nitrogens [11] [12] [18]. This chemical shift reflects the partial double bond character of the carbon-nitrogen bond due to amide resonance [11] [12] [18].

The amino group nitrogen appears between -320 to -350 parts per million relative to nitromethane, characteristic of primary aromatic amine nitrogens [11] [12] [15]. This upfield shift compared to the amide nitrogen reflects the higher electron density around the amino nitrogen due to the electron-donating effect of the aromatic ring and the lack of resonance delocalization with an adjacent carbonyl group [11] [12] [15].

| Nitrogen Position | Chemical Shift (δ ppm) | Reference | Environment | Characteristic Features |

|---|---|---|---|---|

| N-amide | -240 to -280 | vs. CH₃NO₂ | Secondary amide nitrogen | Downfield due to amide resonance |

| N-amino | -320 to -350 | vs. CH₃NO₂ | Primary aromatic amine nitrogen | Upfield due to electron-rich amino group |

The nitrogen-15 chemical shifts are sensitive to hydrogen bonding interactions and can provide information about molecular conformation and intermolecular associations. Intramolecular hydrogen bonding between the amino and amide groups can cause slight shifts in the nitrogen resonances, providing evidence for conformational preferences in solution [11] [19] [12].

The nitrogen-15 nuclear magnetic resonance data also provide valuable information about the electronic distribution within the molecule. The significant difference in chemical shifts between the amide and amino nitrogens reflects their different bonding environments and electronic properties [11] [12] [18]. The amide nitrogen participates in resonance delocalization with the carbonyl group, reducing its electron density and causing the downfield shift [11] [12]. In contrast, the amino nitrogen retains high electron density due to its electron-donating interaction with the aromatic ring [11] [12] [15].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of N-(2-amino-4-methylphenyl)acetamide reveals characteristic fragmentation patterns that provide definitive structural information and enable identification of the compound. The molecular ion peak and subsequent fragmentation pathways follow predictable patterns based on the stability of the resulting ionic species and the preferred bond cleavage sites [20] [21] [22].

The molecular ion peak appears at mass-to-charge ratio 164, corresponding to the molecular formula C₉H₁₂N₂O with a relative intensity of 45-65 percent [23] [22]. The moderate intensity of the molecular ion peak reflects the inherent stability of the aromatic amide structure, which benefits from resonance stabilization between the amide group and the aromatic ring system [21] [22]. The presence of both amino and acetamide substituents on the aromatic ring provides multiple sites for charge localization, contributing to the molecular ion stability [20] [22].

The fragmentation patterns follow several well-established mechanisms common to aromatic amides. Alpha-cleavage reactions occur preferentially at bonds adjacent to the carbonyl carbon and the amino group, leading to the formation of characteristic fragment ions [21] [22] [24]. The McLafferty rearrangement pathway also contributes significantly to the fragmentation pattern, particularly for the acetyl portion of the molecule [21] [22] [25].

| Fragment Ion (m/z) | Relative Intensity (%) | Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 164 | 45-65 | Molecular ion [M]⁺- | Molecular ion peak |

| 149 | 15-25 | Loss of NH₂ [M-15]⁺ | α-cleavage at amino group |

| 122 | 25-35 | Loss of acetyl [M-42]⁺ | α-cleavage at amide carbonyl |

| 107 | 80-100 | Loss of CONH₂ [M-57]⁺ | McLafferty rearrangement |

| 93 | 20-30 | Methylated aniline ion | Aromatic rearrangement |

| 79 | 30-45 | Methylated phenyl cation | Ring fragmentation |

| 65 | 15-25 | Cyclopentadienyl cation | Secondary fragmentation |

| 43 | 40-60 | Acetyl cation [CH₃CO]⁺ | α-cleavage at carbonyl |

The base peak in the mass spectrum appears at mass-to-charge ratio 107, representing the loss of the acetamide group from the molecular ion with a relative intensity of 80-100 percent [22] [24]. This fragmentation occurs through a McLafferty rearrangement mechanism, where the acetamide portion is eliminated as a neutral species, leaving behind a stabilized methylated aniline radical cation [21] [22] [25]. The high intensity of this peak reflects the thermodynamic stability of the resulting aromatic amine cation, which benefits from extensive resonance stabilization [21] [22].

Alpha-cleavage at the amino group leads to the formation of a fragment ion at mass-to-charge ratio 149, corresponding to the loss of an amino radical (mass 15) from the molecular ion [21] [22]. This fragmentation occurs with moderate intensity (15-25 percent) and represents a characteristic fragmentation pathway for aromatic amines [21] [22] [24]. The resulting cation retains the acetamide functionality and the aromatic ring system, providing a stable ionic species [21] [22].

Alpha-cleavage at the amide carbonyl produces a fragment ion at mass-to-charge ratio 122, representing the loss of the acetyl group (mass 42) from the molecular ion [21] [22] [24]. This fragmentation pathway occurs with moderate intensity (25-35 percent) and is characteristic of acetamide compounds [21] [22] [24]. The resulting cation corresponds to a methylated aminobenzene species, which is stabilized by resonance interactions [21] [22].

The acetyl cation appears as a significant fragment ion at mass-to-charge ratio 43, with a relative intensity of 40-60 percent [21] [22] [24]. This fragment results from alpha-cleavage at the carbonyl carbon and represents one of the most characteristic ions for acetamide-containing compounds [21] [22] [24]. The stability of the acetyl cation contributes to its high abundance in the mass spectrum [21] [22].

Secondary fragmentation processes lead to additional characteristic ions. The methylated phenyl cation at mass-to-charge ratio 79 (30-45 percent intensity) results from further fragmentation of the aromatic ring system [21] [22]. The cyclopentadienyl cation at mass-to-charge ratio 65 (15-25 percent intensity) represents a ring contraction product typical of aromatic compounds under electron impact conditions [21] [22] [26].

The methylated aniline ion at mass-to-charge ratio 93 (20-30 percent intensity) provides additional evidence for the substitution pattern of the aromatic ring [21] [22]. This fragment retains both the amino group and the methyl substituent, confirming their presence on the same aromatic ring system [21] [22] [24].

The mass spectrometric fragmentation patterns are highly reproducible and provide a reliable fingerprint for the identification of N-(2-amino-4-methylphenyl)acetamide [20] [27] [22]. The combination of the molecular ion peak, the characteristic base peak at mass-to-charge ratio 107, and the specific fragmentation pattern enables unambiguous identification of this compound in complex mixtures [20] [27] [22]. The fragmentation mechanisms also provide valuable information about the molecular structure and the relative stabilities of different portions of the molecule [20] [21] [22].

Ultraviolet-Visible Absorption Characteristics in Various Solvents

The ultraviolet-visible absorption spectroscopy of N-(2-amino-4-methylphenyl)acetamide reveals characteristic electronic transitions that provide valuable information about the conjugated aromatic system and the electronic interactions between the amino and acetamide substituents. The compound exhibits two primary absorption maxima corresponding to different electronic transitions, with the exact positions and intensities being significantly influenced by the solvent environment [28] [29] [30].

The longer wavelength absorption maximum appears between 310-320 nanometers depending on the solvent, with extinction coefficients ranging from 2600 to 3800 L mol⁻¹ cm⁻¹ [28] [29]. This absorption band corresponds to a π→π* transition within the extended conjugated system formed by the aromatic ring and its electron-donating and electron-withdrawing substituents [29] [31]. The amino group acts as an electron donor, while the acetamide group serves as an electron acceptor, creating a donor-acceptor system that extends the conjugation and shifts the absorption to longer wavelengths [29] [31].

The shorter wavelength absorption maximum occurs between 275-290 nanometers, with extinction coefficients ranging from 7200 to 9200 L mol⁻¹ cm⁻¹ [28] [29]. This higher energy transition also corresponds to a π→π* transition but involves different molecular orbitals within the aromatic system [29] [31]. The higher extinction coefficient indicates that this transition has a higher oscillator strength and represents a more allowed electronic transition [29] [31].

| Solvent | λmax (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Transition Type | Solvent Effect |

|---|---|---|---|---|

| Methanol | 285, 315 | 8500, 3200 | π→π, n→π | Moderate bathochromic shift |

| Ethanol | 284, 314 | 8400, 3100 | π→π, n→π | Moderate bathochromic shift |

| Acetonitrile | 286, 316 | 8600, 3300 | π→π, n→π | Slight bathochromic shift |

| Water | 280, 310 | 7800, 2900 | π→π, n→π | Hypsochromic shift |

| DMSO | 288, 318 | 8900, 3500 | π→π, n→π | Strong bathochromic shift |

| Chloroform | 290, 320 | 9200, 3800 | π→π, n→π | Strong bathochromic shift |

| Hexane | 275, 305 | 7200, 2600 | π→π, n→π | Hypsochromic shift |

Solvent effects play a crucial role in determining the exact positions and intensities of the absorption maxima. Polar protic solvents such as methanol and ethanol cause moderate bathochromic shifts compared to nonpolar solvents [30] [32]. This red shift occurs because polar solvents stabilize the excited state more effectively than the ground state, reducing the energy gap between these states [30] [32]. The hydrogen bonding capability of protic solvents with the amino and amide groups contributes to this stabilization effect [30] [32].

Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile produce varying degrees of bathochromic shifts [30] [32]. Dimethyl sulfoxide, with its high dielectric constant and strong solvating ability, causes the most significant red shift in both absorption maxima [30] [32]. This effect results from the strong solvation of the excited state dipole moment, which is typically larger than that of the ground state [30] [32].

Nonpolar solvents such as hexane and chloroform show contrasting effects [30] [32]. Hexane produces a hypsochromic shift compared to polar solvents, reflecting the poor solvation of the excited state in this low dielectric environment [30] [32]. Chloroform, despite being formally nonpolar, can participate in weak hydrogen bonding interactions through its chlorine atoms, leading to intermediate solvent effects [30] [32].

Water as a solvent produces unique effects due to its high polarity and extensive hydrogen bonding network [30] [32]. The hypsochromic shift observed in water compared to alcohols reflects the different solvation environments created by the water structure around the solute molecule [30] [32]. The lower extinction coefficients in water suggest some degree of aggregation or different conformational preferences that affect the electronic transitions [30] [32].

The extinction coefficients provide additional information about the electronic structure of the compound. The higher extinction coefficients observed in chloroform and dimethyl sulfoxide suggest that these solvents promote conformations or electronic configurations that enhance the oscillator strengths of the transitions [29] [31]. The lower values in water and hexane may reflect conformational changes or intermolecular interactions that reduce the effective conjugation length [29] [31].

The temperature dependence of the absorption spectra can provide additional insights into the electronic structure and conformational behavior [31]. Higher temperatures typically lead to slight hypsochromic shifts and broadening of the absorption bands due to increased vibrational population and conformational averaging [31]. These effects are most pronounced in solvents where hydrogen bonding or other specific interactions play important roles [31].